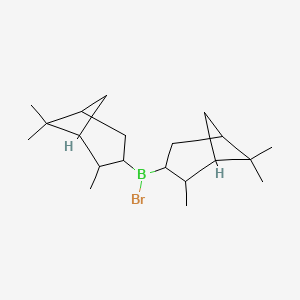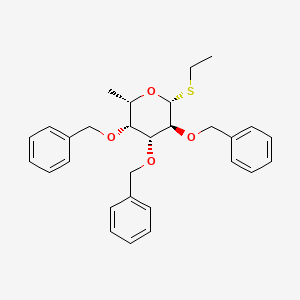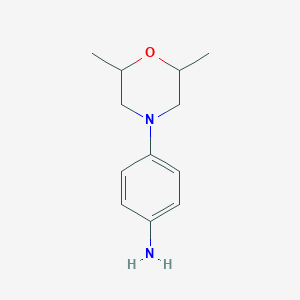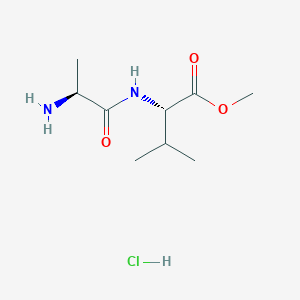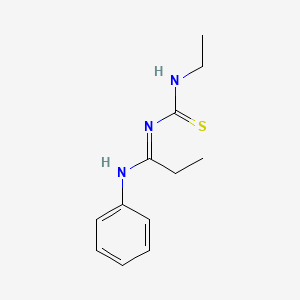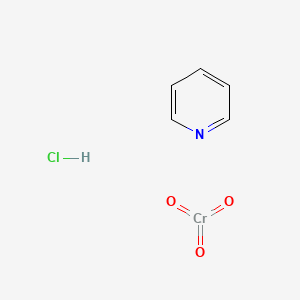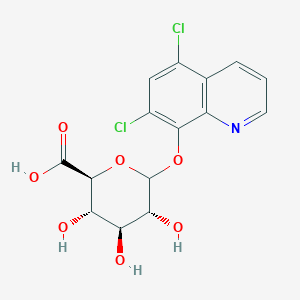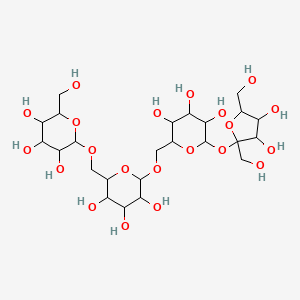
Stachyose hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Stachyose hydrate” is a complex carbohydrate. Carbohydrates are essential biomolecules that play crucial roles in various biological processes, including energy storage, structural integrity, and cellular communication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of complex carbohydrates typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. The specific synthetic route for this compound would depend on the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of complex carbohydrates often involves enzymatic synthesis or extraction from natural sources. Enzymatic synthesis provides high specificity and yield, while extraction from natural sources can be more cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Complex carbohydrates can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or nitric acid.
Reduction: Reagents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: Reagents like acetic anhydride or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce aldonic acids, while reduction can yield alditols.
Scientific Research Applications
Complex carbohydrates have numerous applications in scientific research, including:
Chemistry: Study of carbohydrate chemistry and synthesis.
Biology: Investigation of carbohydrate-protein interactions and cellular processes.
Medicine: Development of carbohydrate-based drugs and vaccines.
Industry: Use in food, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of complex carbohydrates involves their interaction with specific molecular targets, such as enzymes, receptors, and other biomolecules. These interactions can modulate various biological pathways, including signal transduction, immune response, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cellulose: A polysaccharide composed of glucose units.
Starch: A polysaccharide composed of amylose and amylopectin.
Glycogen: A polysaccharide used for energy storage in animals.
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and functional groups, which can impart unique properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
2-[[6-[[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24/h6-23,25-38H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZIYBXSHAGNOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861971 |
Source


|
| Record name | Hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-55-3 |
Source


|
| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


